Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a specialized compound primarily utilized in proteomics research. It features a unique bicyclic structure that includes a fluorene moiety (Fmoc) attached to a trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid framework. This compound is significant in the study of protein interactions and functions, serving as a valuable tool in biochemical research and drug design.
This compound is classified as an amino acid derivative and is part of the bicyclic amino acids group. Its chemical structure allows it to be used as a building block for synthesizing complex molecules in various scientific applications, including medicinal chemistry and biological research. The compound is available from several chemical suppliers, indicating its relevance in both academic and industrial settings .
The synthesis of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves several steps:
Industrial production methods may mirror these synthetic routes but are optimized for larger scale production, utilizing automated systems for efficiency.
The molecular formula of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is , with a molecular weight of 349.38 g/mol. The compound features a bicyclic structure that enhances its stability and reactivity compared to other similar compounds, making it particularly useful in various applications .
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo several types of chemical reactions:
These reactions are essential for modifying the compound for various applications in research and industry.
The mechanism of action of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. By binding to these targets, the compound can alter their activity and function, modulating various biochemical pathways. This property makes it valuable in both research settings for studying protein interactions and potential therapeutic applications in drug design.
Some key physical and chemical properties of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid include:
These properties are critical for determining the compound's behavior in various chemical reactions and its suitability for specific applications .
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several important applications:
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid represents a specialized class of constrained amino acids characterized by a unique bicyclic architecture that merges pyrrolidine and cyclopropane rings in a stereochemically defined trans-fusion. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group renders this building block compatible with standard solid-phase peptide synthesis (SPPS) methodologies, enabling its straightforward incorporation into peptide chains. This compound (CAS: 1219181-14-2; Molecular Formula: C₂₁H₁₉NO₄; Molecular Weight: 349.4 g/mol) has garnered significant interest in medicinal chemistry for the development of peptidomimetic therapeutics targeting challenging biological interfaces [3] [5] [10]. Its structural complexity and stereochemical precision offer distinct advantages for modulating peptide conformation and enhancing receptor interaction specificity.
Bicyclic constrained amino acids like the 3-azabicyclo[3.1.0]hexane scaffold introduce profound conformational restrictions into peptide backbones. Unlike flexible linear amino acids, this bicyclic system effectively locks the ψ (psi) and φ (phi) torsional angles around the alpha-carbon, significantly reducing the entropic penalty upon binding to biological targets [4] [6]. The scaffold's inherent rigidity stems from two key structural features: the cyclopropane bridge that enforces torsional strain and the pyrrolidine ring that provides a geometrically defined hydrogen-bonding interface. This dual-ring system creates a topographically defined pharmacophore capable of mimicking key structural motifs found in β-turns, γ-turns, and helical domains within native peptides and proteins [6].
The spatial pre-organization conferred by the bicyclic framework offers critical advantages for drug discovery. Peptides incorporating such constrained residues demonstrate enhanced metabolic stability against proteolytic degradation due to the unnatural scaffold's resistance to enzymatic recognition. Additionally, the reduction in conformational flexibility often leads to improved target selectivity by eliminating non-productive binding modes that contribute to off-target effects [6]. The compact molecular volume of the bicyclo[3.1.0]hexane system allows for efficient exploration of sterically congested binding pockets inaccessible to larger macrocyclic constraints. These attributes collectively position the 3-azabicyclo[3.1.0]hexane scaffold as a privileged structure in peptidomimetic design, particularly for targeting protein-protein interactions (PPIs) where traditional small molecules often fail .
Table 1: Structural Properties of Constrained Amino Acid Scaffolds
Structural Feature | Flexible Amino Acid (e.g., Proline) | 3-Azabicyclo[3.1.0]hexane Scaffold | Biological Advantage |
---|---|---|---|
Backbone Torsional Freedom | High (ψ: -60° to 180°) | Severely Restricted (ψ locked near 180°) | Reduced binding entropy |
Cyclopropane Constraint | Absent | Present across C3-C4 bond | Enhanced rigidity/strain |
Ring Fusion Geometry | Monocyclic | Bicyclic trans-fusion | Defined 3D presentation |
Nα-Cα-C' Angle | ~110° | Distorted by cyclopropane fusion | Mimics turn geometries |
Chiral Centers | 1 | 3 (including bridgehead carbons) | Stereochemical complexity |
The trans-stereochemistry at the ring fusion positions of Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid profoundly influences its molecular topology and biological interactions. Unlike its cis-diastereomer (CAS: 22255-16-9), the trans-configured compound exhibits a distinct spatial orientation of the carboxylic acid functional group relative to the bicyclic scaffold. This stereochemical arrangement creates a characteristic vectorial presentation of pharmacophores that optimally complements the geometric constraints of many enzymatic active sites and receptor binding pockets [3] . The trans configuration positions the carboxylic acid moiety in a pseudo-equatorial orientation that minimizes steric interactions with the cyclopropane bridge, resulting in enhanced conformational stability compared to the sterically congested cis-isomer .
The stereochemical distinction between cis and trans isomers manifests significantly in their physicochemical behavior. The trans isomer demonstrates distinctive crystallinity (melting point: ~250-256°C for cis vs. no reported melting point for trans-Fmoc), solubility profiles, and chromatographic retention characteristics [10]. These differences arise from the trans isomer's ability to form more stable crystal packing arrangements and its reduced molecular dipole moment compared to the cis counterpart. From a synthetic perspective, the stereoselective preparation of the trans scaffold presents considerable challenges. Asymmetric synthesis routes often employ chiral auxiliaries or catalytic enantioselective methods to control the configuration at the ring fusion carbons. Key approaches include stereoselective Simmons-Smith cyclopropanation of appropriately functionalized pyrroline derivatives or enzymatic resolution of racemic mixtures [8]. The Fmoc-protected trans isomer commands a substantial price premium (approximately $584/250mg) compared to the cis isomer ($69.2/250mg), reflecting both the synthetic complexity and growing demand for this stereoisomer in drug discovery applications [10].
Table 2: Comparative Analysis of cis vs. trans-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives
Property | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid | Fmoc-trans-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid |
---|---|---|
CAS Number | 22255-16-9 | 1219181-14-2 |
Molecular Formula | C₆H₉NO₂ | C₂₁H₁₉NO₄ |
Melting Point | 252-256°C | Not specified |
pKa Prediction | 2.38 ± 0.20 | Not available |
Commercial Price (250mg) | $69.20 | $584.00 |
Stereochemical Configuration | (1S,5R)- or (1R,5S)- | (1R,2R,5S) or enantiomer |
Key Synthetic Challenge | Moderate diastereoselectivity | High trans-selectivity requirement |
Dominant Conformation | Folded (carboxyl axial-like) | Extended (carboxyl equatorial-like) |
Reported Applications | GABA analogs, enzyme inhibitors | Peptidomimetics, DPP-IV inhibitors |
The trans-fused scaffold demonstrates superior biological performance in several therapeutic contexts. When incorporated into peptide-based inhibitors of dipeptidyl peptidase-IV (DPP-4), a target for type 2 diabetes therapeutics, the trans isomer conferred significantly improved inhibitory potency and metabolic stability compared to both cis-analogs and traditional proline-derived inhibitors [5]. This enhancement stems from the trans scaffold's ability to precisely orient the adjacent peptide backbone into the enzyme's catalytic geometry while resisting proteolytic cleavage. The stereochemistry also influences the pharmacokinetic profile; the trans configuration typically displays superior membrane permeability attributed to its reduced molecular polarity and optimized hydrogen-bonding capacity. These advantages underscore why the trans-stereoisomer has emerged as the preferred chiral framework for advanced peptidomimetic applications in contemporary drug discovery [3] [5] [6].
Table 3: Synthetic Approaches to trans-3-Azabicyclo[3.1.0]hexane Derivatives
Synthetic Strategy | Key Steps | Chiral Control Method | Reported Yield | Stereoselectivity |
---|---|---|---|---|
Asymmetric Simmons-Smith | Cyclopropanation of dehydroproline derivatives | Chiral directing groups/catalysts | 30% (4 steps) | 72% de [8] |
Enzymatic Resolution | Hydrolysis of racemic esters | Lipase-mediated kinetic resolution | Not specified | >98% ee |
Diastereoselective Cyclization | Intramolecular alkylation | Chiral auxiliaries on nitrogen | 45-60% | 6:1 dr |
Late-Stage Functionalization | C-H activation of proline derivatives | Pd-catalyzed asymmetric functionalization | Not reported | Not reported |
Post-Polymerization Modification | Not applicable for this specific scaffold | N/A | N/A | N/A [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: